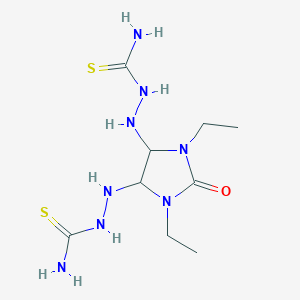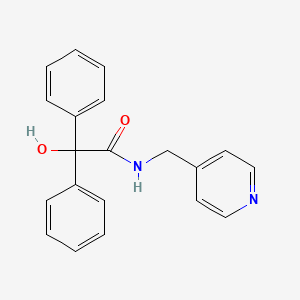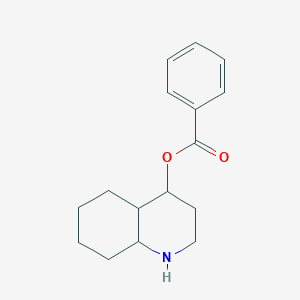![molecular formula C25H19N9O4 B11096812 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-1-(biphenyl-4-yl)ethylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11096812.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-1-(biphenyl-4-yl)ethylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-{N}'-[(1{Z})-1-BIPHENYL-4-YLETHYLIDENE]-5-(3-NITROPHENYL)-1{H}-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-{N}'-[(1{Z})-1-BIPHENYL-4-YLETHYLIDENE]-5-(3-NITROPHENYL)-1{H}-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multi-step organic reactions. The process may start with the preparation of the triazole core, followed by the introduction of the oxadiazole and nitrophenyl groups through various coupling reactions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and nitro compounds. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and may require heating or refluxing to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing techniques like crystallization or chromatography for purification.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-{N}'-[(1{Z})-1-BIPHENYL-4-YLETHYLIDENE]-5-(3-NITROPHENYL)-1{H}-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Reagents like halogens or alkylating agents under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the nitro group may yield aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-{N}'-[(1{Z})-1-BIPHENYL-4-YLETHYLIDENE]-5-(3-NITROPHENYL)-1{H}-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole cores but different substituents.
Oxadiazole Derivatives: Compounds with oxadiazole rings and various functional groups.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups and different core structures.
Uniqueness
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-{N}'-[(1{Z})-1-BIPHENYL-4-YLETHYLIDENE]-5-(3-NITROPHENYL)-1{H}-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is unique due to its specific combination of functional groups and the potential synergistic effects of these groups on its biological activity. The presence of the triazole, oxadiazole, and nitrophenyl groups in a single molecule may confer unique properties that are not observed in other similar compounds.
Eigenschaften
Molekularformel |
C25H19N9O4 |
|---|---|
Molekulargewicht |
509.5 g/mol |
IUPAC-Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-N-[(Z)-1-(4-phenylphenyl)ethylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C25H19N9O4/c1-15(16-10-12-18(13-11-16)17-6-3-2-4-7-17)27-29-25(35)21-22(19-8-5-9-20(14-19)34(36)37)33(32-28-21)24-23(26)30-38-31-24/h2-14H,1H3,(H2,26,30)(H,29,35)/b27-15- |
InChI-Schlüssel |
JZDWVVBJKAFPIH-DICXZTSXSA-N |
Isomerische SMILES |
C/C(=N/NC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC(=CC=C3)[N+](=O)[O-])/C4=CC=C(C=C4)C5=CC=CC=C5 |
Kanonische SMILES |
CC(=NNC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tetramethyl 6'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11096734.png)
![4-[3-[4-(2-Hydroxy-ethyl)-phenylamino]-2,5-dioxo-pyrrolidin-1-yl]benzoic acid, methyl ester](/img/structure/B11096745.png)

![2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11096758.png)
![2-Anilino-N'~1~-{(E)-1-[4-(4-benzylpiperazino)-3-nitrophenyl]methylidene}acetohydrazide](/img/structure/B11096769.png)


![2-[(4-bromobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11096783.png)
![2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11096787.png)
![N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide](/img/structure/B11096797.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide](/img/structure/B11096805.png)

![{(5E)-4-Oxo-2-thioxo-5-[(2E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-3-YL}acetic acid](/img/structure/B11096820.png)

